molecular formula C19H23NO2 B482073 N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide CAS No. 349093-60-3

N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide

Cat. No.: B482073
CAS No.: 349093-60-3
M. Wt: 297.4g/mol
InChI Key: XXZBZQLVWSUCLM-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide typically involves the reaction of benzylamine with 4-methoxyphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave irradiation, which can significantly reduce reaction times and increase yields . Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-methoxyphenyl)-N-methylacetamide
  • N-benzyl-2-(4-methoxyphenyl)acetamide

Uniqueness

N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide is unique due to its specific structural features, such as the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

349093-60-3

Molecular Formula

C19H23NO2

Molecular Weight

297.4g/mol

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C19H23NO2/c1-15(2)20(14-17-7-5-4-6-8-17)19(21)13-16-9-11-18(22-3)12-10-16/h4-12,15H,13-14H2,1-3H3

InChI Key

XXZBZQLVWSUCLM-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC

solubility

40.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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